Thiomorpholine
Overview
Description
Thiomorpholine is a heterocyclic compound that has garnered interest in various fields of chemistry and medicinal research. It is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The versatility of thiomorpholine is evident in its use as a building block in medicinal chemistry, where it is incorporated into compounds with potential therapeutic applications. For instance, thiomorpholine derivatives have been investigated for their hypolipidemic and antioxidant activities, indicating their potential as antiatherogenic agents . Additionally, thiomorpholine structures have been utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of thiomorpholine and its derivatives can be achieved through various methods. One approach involves the synthesis of chiral nonracemic thiomorpholines from limonene or achiral alkenes, which are then used to generate sulfur ylides for asymmetric epoxidation of aldehydes . Another method includes the design and synthesis of thiomorpholine derivatives using natural and non-natural L-amino acids as starting materials . Novel bridged bicyclic thiomorpholines have also been prepared from inexpensive starting materials through straightforward chemistry . Additionally, a highly regioselective synthesis of 4-tosylthiomorpholine has been developed via intramolecular cyclization of N-tethered thioalkenols . A continuous flow process has been established for the generation of thiomorpholine using a photochemical thiol–ene reaction followed by base-mediated cyclization . Furthermore, solid-phase synthesis techniques have been employed to create 2,4,5-trisubstituted thiomorpholin-3-ones .
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives has been extensively studied, with X-ray crystallography being a common tool for determining the crystal structures of these compounds. For example, the crystal structure of [W(CO)5tm] revealed that the thiomorpholin-3-one ligand bonds through the sulfur atom, resulting in a slightly distorted octahedral symmetry . The dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones has also been investigated, with stable diastereomers and their interconversion mechanisms being studied through NMR and quantum chemical calculations .
Chemical Reactions Analysis
Thiomorpholine and its derivatives participate in a variety of chemical reactions. The sulfur ylide derived from thiomorpholine has been used in asymmetric epoxidation reactions, achieving excellent yields and selectivities . Ring-opening reactions of thiomorpholine with transition metal complexes have been explored, leading to the formation of compounds with unique ligand arrangements, as demonstrated by the reaction with [Ru3(CO)12]10.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives are influenced by their structural features. These compounds exhibit a range of activities, including inhibition of DPP-IV, which is significant for their potential use in treating metabolic disorders . The antioxidant properties of thiomorpholine derivatives have been quantified using IC50 values, and their hypocholesterolemic and hypolipidemic actions have been demonstrated in vivo . The regioselectivity observed in the synthesis of 4-tosylthiomorpholine highlights the influence of molecular structure on the chemical behavior of these compounds .
Scientific Research Applications
Antimicrobial Activity : A study by Kardile & Kalyane (2010) focused on synthesizing thiomorpholine derivatives for antimicrobial applications. They developed various aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance【Kardile & Kalyane, 2010】.
Medicinal Chemistry : Walker & Rogier (2013) prepared novel bridged bicyclic thiomorpholines as building blocks in medicinal chemistry. These compounds showed interesting biological profiles and were synthesized from inexpensive materials using straightforward chemistry【Walker & Rogier, 2013】.
Hypolipidemic and Antioxidant Activity : Tooulia, Theodosis-Nobelos, & Rekka (2015) synthesized thiomorpholine derivatives with hypocholesterolemic and antioxidant properties. These compounds showed potential as antiatherogenic factors【Tooulia et al., 2015】.
Synthesis in Water : Halimehjnai, Hosseyni, Gholami, & Hashemi (2013) demonstrated the synthesis of thiomorpholine 1,1-dioxides in water using a green, simple, and efficient method. This process highlights the environmentally friendly approach to synthesizing these compounds【Halimehjnai et al., 2013】.
Bioactivity Profile : Asirvatham, Thakor, & Jain (2021) reviewed the diverse bioactivity profiles of morpholine and thiomorpholine. They discussed their roles in selective enzyme inhibition and their importance in the drug discovery process【Asirvatham et al., 2021】.
DPP-IV Inhibitors : Han, Liu, Huan, Li, Wu, Lin, Shen, Yin, & Huang (2012) designed and synthesized thiomorpholine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds showed promising results in vitro and in mouse oral glucose tolerance tests, indicating their potential in diabetes treatment【Han et al., 2012】.
Continuous Flow Synthesis : Steiner, Nelson, Dallinger, & Kappe (2022) developed a procedure for continuous flow generation of thiomorpholine, demonstrating a scalable and efficient synthesis method【Steiner et al., 2022】.
Antioxidant and Cytotoxic Activities : Reddy, Reddy, Padmaja, Padmavathi, Kondaiah, & Krishna (2014) prepared N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities. Some derivatives showed significant activity against certain cancer cells【Reddy et al., 2014】.
Safety And Hazards
Thiomorpholine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area .
Future Directions
Morpholine and thiomorpholine are moieties with multifaceted roles, and demonstrated myriad physiological activity . They have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors . This diversity has made the researchers keen and propelled them to explore these privileged scaffolds .
properties
IUPAC Name |
thiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNULMACUQOKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5967-90-8 (hydrochloride) | |
Record name | Thiamorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80153826 | |
Record name | Thiamorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine | |
CAS RN |
123-90-0 | |
Record name | Thiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiamorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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